Product packaging for Versiconol acetate(Cat. No.:)

Versiconol acetate

Cat. No.: B1264534
M. Wt: 400.3 g/mol
InChI Key: BWYUKBCRHDFWFF-UHFFFAOYSA-L
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Description

Contextualization within Fungal Secondary Metabolite Research

Fungi produce a vast and diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites, including polyketides, non-ribosomal peptides, and terpenoids, often exhibit potent biological activities. nih.gov Versiconol (B1264608) acetate (B1210297) is a prime example of a fungal secondary metabolite, specifically a polyketide-derived anthraquinone. mycocentral.eumdpi.com Its research is intrinsically linked to the broader field of mycotoxin research, as it is a precursor in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic compounds produced by certain species of Aspergillus fungi, such as Aspergillus parasiticus. uniprot.orgusda.gov The study of such intermediates is fundamental to understanding the molecular mechanisms that control the production of these harmful substances. researchgate.net

Significance in Polyketide Biosynthesis Pathways

Polyketides are a large class of natural products synthesized by a series of Claisen condensations. The biosynthesis of these complex molecules is catalyzed by large multifunctional enzymes known as polyketide synthases. Versiconol acetate's significance lies in its position as a key intermediate in the aflatoxin biosynthetic pathway. nih.govrsc.org Its formation and subsequent conversion are part of a complex metabolic grid involving several other related compounds. researchgate.netmicrobiologyresearch.orgnih.gov Understanding the enzymes and reactions that involve this compound is crucial for elucidating the complete pathway and identifying potential targets for inhibiting aflatoxin production. usda.govontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O9-2 B1264534 Versiconol acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O9-2

Molecular Weight

400.3 g/mol

IUPAC Name

2-(4-acetyloxy-1-hydroxybutan-2-yl)-6,8-dihydroxy-9,10-dioxoanthracene-1,3-diolate

InChI

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/p-2

InChI Key

BWYUKBCRHDFWFF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OCCC(CO)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-]

Synonyms

versiconol acetate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Versiconol Acetate

The formation of versiconol (B1264608) acetate (B1210297) is rooted in the polyketide pathway, a major class of secondary metabolism in fungi.

Polyketide Precursor Elongation and Cyclization: Acetate Unit Incorporation and Assembly

The biosynthesis of versiconol acetate, along with its related metabolites versiconal (B1263273) acetate and versiconol, originates from a single C20 polyketide precursor. rsc.orgrsc.org This precursor is assembled through the repetitive condensation of acetate units, a process analogous to fatty acid synthesis. nih.gov Studies utilizing 13C nuclear magnetic resonance (n.m.r.) spectroscopy with [1-13C]- and [1,2-13C]-acetate have confirmed the distribution of the label and the arrangement of intact acetate units within these molecules, supporting their common polyketide origin. rsc.orgrsc.org

The initial stable intermediate in the broader aflatoxin pathway is norsolorinic acid, which is formed by a polyketide synthase. mdpi.comnih.gov This complex enzyme system catalyzes the elongation of a hexanoyl starter unit with seven malonyl-CoA extender units to create the polyketide backbone that will eventually be modified to form this compound and other downstream aflatoxins. mdpi.comuniprot.org

Role of this compound as an Intermediate in Aflatoxin Biosynthesis

This compound does not exist in isolation but is part of a complex network of interconnected metabolic reactions.

Position and Sequence in the Aflatoxin Biosynthetic Cascade

The generally accepted sequence of key intermediates in aflatoxin biosynthesis is as follows: norsolorinic acid → averantin (B1666156)5'-hydroxyaverantin (B15418084)averufin (B1665840) → versiconal hemiacetal acetate → versicolorin (B1264617) B → versicolorin A → sterigmatocystin (B1681140) → O-methylsterigmatocystin → aflatoxin B1. researchgate.netacs.org this compound is positioned within a "metabolic grid" that includes versiconal hemiacetal acetate, versiconol, and versiconal. researchgate.netmicrobiologyresearch.orgnih.gov

Feeding experiments with non-aflatoxigenic mutants of Aspergillus parasiticus have demonstrated that the fungus can produce aflatoxins when supplied with this compound, confirming its role as a precursor. researchgate.netnih.gov The conversion of versicolorone (B1219424) to this compound is catalyzed by the enzyme MoxY, a Baeyer–Villiger monooxygenase. researchgate.net

Interconnected Metabolic Grid with Versiconal Hemiacetal Acetate, Versiconol, and Versiconal

This compound is a key player in a metabolic grid involving versiconal hemiacetal acetate (VHA), versiconol (VOH), and versiconal (VHOH). researchgate.netmicrobiologyresearch.orgnih.govasm.org This grid is characterized by a series of reversible and irreversible reactions catalyzed by dehydrogenases and esterases. researchgate.netmicrobiologyresearch.org

Versiconal hemiacetal acetate (VHA) can be converted to This compound (VOAc) . mdpi.comresearchgate.netnih.gov

This compound (VOAc) is hydrolyzed to versiconol (VOH) . researchgate.netnih.govasm.org

Versiconol (VOH) can be converted to versiconal (VHOH) . researchgate.netnih.gov

Versiconal hemiacetal acetate (VHA) can also be directly converted to versiconal (VHOH) . asm.orgebi.ac.uk

The treatment of Aspergillus parasiticus cultures with the insecticide dichlorvos (B1670471), an esterase inhibitor, leads to the accumulation of this compound and versiconal hemiacetal acetate, while the production of downstream products like aflatoxins and versiconol decreases. rsc.orgresearchgate.netnih.gov This provides strong evidence for the role of esterases in the conversion of these acetylated intermediates.

Table 1: Intermediates in the Aflatoxin Biosynthetic Grid

Compound Name Abbreviation Role
This compound VOAc Intermediate, precursor to Versiconol
Versiconal Hemiacetal Acetate VHA Intermediate, precursor to this compound and Versiconal
Versiconol VOH Intermediate, precursor to Versiconal
Versiconal VHOH Intermediate, precursor to Versicolorin B

Enzymatic Transformations of this compound and Related Intermediates

Specific enzymes govern the conversions within the metabolic grid.

Esterase-Catalyzed Reactions

Esterases play a pivotal role in the hydrolysis of acetylated compounds in the aflatoxin pathway. The conversion of this compound to versiconol is an esterase-catalyzed reaction. uniprot.orgasm.org Research has shown that the same esterase may be responsible for both the conversion of versiconal hemiacetal acetate to versiconal and this compound to versiconol. asm.orgebi.ac.uknih.gov

The gene estA in the aflatoxin gene cluster of Aspergillus parasiticus encodes an esterase that carries out these transformations. asm.orgnih.gov Deletion of the estA gene significantly reduces the in vitro esterase activity for both reactions, leading to the accumulation of versiconal hemiacetal acetate and this compound. asm.orgnih.gov This confirms that the estA-encoded esterase is a key enzyme in the metabolic grid leading to aflatoxin biosynthesis. nih.govasm.org While other esterases may be present, estA is the primary one within the gene cluster. nih.govcdnsciencepub.com

Table 2: Key Enzymes and Their Reactions

Enzymatic Hydrolysis of Versiconal Hemiacetal Acetate to Versiconal

Reductase-Catalyzed Reactions

Reductases play a crucial role in the metabolic grid by catalyzing the interconversion of key intermediates, including the formation of this compound.

Research has identified and characterized reductase enzymes that are critical to the aflatoxin metabolic grid. Two distinct versiconal hemiacetal acetate (VHA) reductase activities, designated I and II, were purified from the mycelia of Aspergillus parasiticus. nih.govresearchgate.net These enzymes were found to be NADPH-dependent and catalyze several reduction reactions within the pathway. nih.gov

Further investigation led to the cloning of a gene, named vrdA, that encodes a reductase responsible for these activities. ebi.ac.ukebi.ac.ukresearchgate.net Notably, the vrdA gene is not located within the main aflatoxin gene cluster. ebi.ac.ukresearchgate.net The gene's cDNA encodes a protein with a calculated molecular weight of 38,566 Da. ebi.ac.ukebi.ac.ukresearchgate.net While deletion of the vrdA gene leads to a significant reduction in reductase enzyme activity, it does not stop aflatoxin production, suggesting it is not an essential aflatoxin biosynthesis gene but one that participates in the process. ebi.ac.ukebi.ac.ukresearchgate.net The enzyme is classified as EC 1.1.1.353. creative-enzymes.com

Table 1: Properties of Versiconal Hemiacetal Acetate Reductases from A. parasiticus
PropertyReductase IReductase II
Apparent Molecular Mass (Gel Filtration)~390 kDa~390 kDa
Denaturing Molecular Mass (SDS-PAGE)39 kDa40 kDa
pI Value6.66.0
Optimal pH8.09.0
Km for VHA35.4 µM25.4 µM

The VHA reductases, encoded by the vrdA gene, catalyze the NADPH-dependent reduction of versiconal hemiacetal acetate (VHA) to produce this compound (VOAc). ebi.ac.uknih.govresearchgate.netebi.ac.uk This reaction is a key step in a side pathway of the metabolic grid. ebi.ac.uk The purification of two VHA reductase activities (I and II) from A. parasiticus confirmed their role in this specific conversion. nih.govresearchgate.net Cell-free experiments demonstrated that these reductase fractions form both (2'S)- and (2'R)-VOAc enantiomers from racemic VHA. nih.govresearchgate.net

The reductase encoded by the vrdA gene is a key player in a metabolic grid involving three parallel redox reactions. ebi.ac.ukebi.ac.ukresearchgate.net This single enzyme catalyzes the following conversions:

The reduction of hydroxyversicolorone (B1196034) to versicolorone. ebi.ac.ukebi.ac.uk

The reduction of versiconal hemiacetal acetate to this compound. ebi.ac.ukebi.ac.uk

The reduction of versiconal to versiconol. ebi.ac.ukebi.ac.uk

Reduction of Versiconal Hemiacetal Acetate to this compound

Uncharacterized Enzyme Activities within the Metabolic Grid

This compound is a key intermediate within a complex metabolic grid involved in aflatoxin biosynthesis. This grid involves several interconnected precursors, including versiconal hemiacetal acetate (VHA), versiconol (VOH), and versiconal (VHOH). nih.govresearchgate.net While the primary enzymes, a reductase and an esterase, have been identified, some catalytic activities within this network remain less characterized. nih.gov

A notable area of ongoing research is the pathway involving versicolorone (VONE) and versicolorol (VOROL). nih.gov Cell-free experiments have demonstrated that VONE is a precursor to this compound (VOAc). nih.gov This conversion is catalyzed by a monooxygenase located in the cytosol fraction of the fungus. asm.orgasm.org The gene moxY has been identified as encoding this HVN monooxygenase, which facilitates a Baeyer-Villiger reaction to convert VONE to VOAc. asm.org

Furthermore, a novel and reversible enzymatic reaction between VONE and VOROL has been identified, which is catalyzed by a reductase. nih.govasm.org The accumulation of VONE and VOROL in certain mutant strains of Aspergillus parasiticus suggests this pathway is active in vivo. nih.gov Another proposed, though less defined, reaction is the conversion of versiconal acetate to versicolorin C, which is thought to involve both an esterase and an NADPH-dependent cyclase. researchgate.net The precise identity and characteristics of this cyclase are not fully elucidated.

These uncharacterized or partially characterized enzyme activities highlight the complexity of the metabolic grid. The interplay between these enzymes contributes to the flux of intermediates through the aflatoxin pathway.

PrecursorProduct(s)Putative Enzyme ActivityStatus
Versicolorone (VONE)This compound (VOAc)Cytosol Monooxygenase (moxY)Characterized asm.org
Versicolorone (VONE)Versicolorol (VOROL)ReductaseActivity Detected nih.govasm.org
Versicolorol (VOROL)Versicolorone (VONE)Dehydrogenase (Reversible)Activity Detected nih.gov
This compound (VOAc)Versicolorin CEsterase and NADPH-dependent cyclaseProposed researchgate.net

Genetic Regulation of this compound Biosynthesis

The synthesis of this compound is tightly controlled at the genetic level, integrated within the larger regulatory network governing aflatoxin production.

Integration within Aflatoxin Biosynthesis Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of this compound and its related metabolites are located within a large, 70-75 kb gene cluster in aflatoxigenic fungi like Aspergillus parasiticus and Aspergillus flavus. asm.orgmdpi.com This clustering ensures the coordinated expression of the entire pathway. mdpi.com

Two key enzymes acting on the metabolic grid that includes this compound are encoded by genes within this cluster:

VHA Reductase : This enzyme catalyzes the conversion of VHA to this compound (VOAc). nih.gov The gene encoding this reductase, vrdA, has been identified and cloned. researchgate.netuniprot.org This enzyme also acts on other intermediates, converting hydroxyversicolorone (HVN) to versicolorone (VONE). uniprot.org

Esterase : This enzyme catalyzes the hydrolysis of this compound to versiconol (VOH) and VHA to versiconal (VHOH). asm.orgnih.gov The gene responsible is designated estA (also known as aflJ). mdpi.comnih.gov It is a homolog of the stcI gene found in the sterigmatocystin gene cluster of Aspergillus nidulans. asm.orgmdpi.com Deletion of the estA gene leads to the accumulation of VHA and VOAc, confirming its role in the pathway. asm.orgnih.gov

Other genes in the cluster, such as cypX and moxY, encode enzymes for upstream reactions that produce the substrates for this metabolic grid. asm.org Specifically, moxY encodes the monooxygenase that can produce this compound from versicolorone. asm.org The physical grouping of these genes within a single cluster is a hallmark of fungal secondary metabolite production. mdpi.commdpi.com

GeneEnzyme ProductFunction in PathwayLocation
vrdAVersiconal hemiacetal acetate reductase (VHA Reductase)VHA → this compound (VOAc)Aflatoxin Biosynthesis Cluster researchgate.netuniprot.org
estA (aflJ)Versiconal hemiacetal acetate esteraseThis compound (VOAc) → Versiconol (VOH)Aflatoxin Biosynthesis Cluster mdpi.comasm.orgnih.gov
moxYHVN monooxygenaseVersicolorone (VONE) → this compound (VOAc)Aflatoxin Biosynthesis Cluster asm.orgresearchgate.net

Transcriptional and Post-Transcriptional Regulation of Key Biosynthetic Enzymes

The expression of the genes involved in this compound biosynthesis is regulated by a hierarchical network of transcription factors. The primary regulator is the pathway-specific, positive-acting transcription factor encoded by the aflR gene, which is situated in the middle of the aflatoxin gene cluster. mdpi.comnih.gov AflR binds to promoter regions of many structural genes in the cluster, activating their transcription in a coordinated manner. researchgate.netnih.gov

Adjacent to aflR is another regulatory gene, aflS (formerly aflJ), which is transcribed divergently and is thought to function as a transcriptional enhancer or co-regulator. mdpi.commdpi.com The expression of both the VHA reductase (vrdA) and the esterase (estA) is under the control of this AflR/AflS regulatory system. researchgate.net

Interestingly, studies have shown that the estA gene appears to be constitutively expressed under both aflatoxin-conducive and non-conducive conditions, suggesting a more complex regulatory mechanism may be at play for this specific step, possibly involving post-transcriptional or post-translational control. asm.org

Mycology of this compound Producing Organisms

The production of this compound is predominantly associated with several species within the genus Aspergillus, which are well-known for their capacity to produce a diverse array of secondary metabolites. However, its identification is not exclusively limited to this genus.

The primary producers of this compound belong to the genus Aspergillus. These fungi are ubiquitous molds that can contaminate a wide range of agricultural commodities.

Aspergillus parasiticus : This species is a well-documented producer of aflatoxins and their precursors, including this compound. ebi.ac.ukresearchgate.netmicrobiologyresearch.org Studies have shown that in A. parasiticus, this compound is part of a metabolic grid involving other intermediates like versiconal hemiacetal acetate, versiconol, and versiconal. researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.org The enzymatic conversions within this grid are crucial for the progression of the aflatoxin biosynthetic pathway. nih.govasm.org The gene estA in A. parasiticus encodes an esterase that facilitates the conversion of both versiconal hemiacetal acetate to versiconal and this compound to versiconol. nih.govusda.govmdpi.com

Aspergillus flavus : As a major producer of aflatoxin B1, A. flavus also synthesizes this compound as an intermediate. semanticscholar.orgnih.govmdpi.com The biosynthesis pathway in A. flavus involves the enzyme MoxY, a Baeyer–Villiger monooxygenase, which is responsible for converting versicolorone to this compound. semanticscholar.orgmdpi.comresearchgate.net Inhibition of later steps in the aflatoxin pathway in A. flavus can lead to the accumulation of earlier intermediates like this compound. nih.gov

Aspergillus oryzae : While generally considered a non-toxigenic species used in food fermentation, some strains of A. oryzae possess the genetic machinery for aflatoxin biosynthesis and can produce intermediates like this compound under specific conditions. researchgate.netmicrobiologyresearch.orginrae.fr Research has detected the enzymatic activities necessary for the metabolic grid, including the formation of this compound, in A. oryzae SYS-2. researchgate.netmicrobiologyresearch.org

Aspergillus nidulans : This fungus produces sterigmatocystin, a precursor to aflatoxins, and its biosynthetic pathway shares many intermediates with the aflatoxin pathway, including this compound. nih.govresearchgate.net The genetic and enzymatic steps leading to and from this compound in A. nidulans are homologous to those in A. parasiticus and A. flavus. nih.gov

Beyond the Aspergillus genus, this compound has been identified in other fungi, indicating a broader distribution of this metabolic capability.

Bipolaris sorokiniana : This plant pathogenic fungus, responsible for diseases like spot blotch and common root rot in cereals, has been found to produce a range of polyketide metabolites, including this compound. rsc.orgresearchgate.netresearchgate.netrsc.org The isolation of this compound from cultures of B. sorokiniana suggests that the biosynthetic pathways for certain complex polyketides are not exclusive to Aspergillus species. rsc.orgrsc.org

Aspergillus Species as Primary Producers (A. parasiticus, A. flavus, A. oryzae, A. nidulans)

Environmental and Chemical Influences on this compound Metabolism

The synthesis and accumulation of fungal secondary metabolites, including this compound, are not static processes. They are highly responsive to the surrounding environmental and chemical landscape.

The environment in which a fungus grows plays a critical role in modulating its metabolic output. Factors such as nutrient availability, temperature, and pH can significantly alter the production of secondary metabolites like this compound.

The composition of the culture medium, particularly the carbon source, has a profound effect on the secondary metabolite profile of fungi. mdpi.comresearchgate.net For instance, the type of carbon source can influence the expression of genes within the aflatoxin biosynthesis cluster, thereby affecting the accumulation of intermediates like this compound. researchgate.net Temperature is another crucial environmental factor; temperature shifts can trigger stress responses in fungi, leading to altered metabolic pathways and the accumulation of specific compounds. mdpi.comresearchgate.netasm.org Studies have shown that physical and chemical signals, such as changes in pH or the presence of signaling molecules, can rearrange metabolite production in fungi. mdpi.com

The application of specific chemical inhibitors can block metabolic pathways at particular enzymatic steps, leading to the accumulation of upstream intermediates. Dichlorvos is a well-studied inhibitor of aflatoxin biosynthesis.

Dichlorvos, an organophosphate insecticide, has been shown to inhibit specific esterase enzymes in the aflatoxin pathway. ebi.ac.ukresearchgate.netmicrobiologyresearch.orgnih.govmdpi.com This inhibition blocks the conversion of versiconal hemiacetal acetate to versiconal and, consequently, the conversion of this compound to versiconol. nih.gov As a result, treatment of aflatoxigenic fungi like A. parasiticus and A. flavus with dichlorvos leads to a significant reduction in aflatoxin production and a corresponding accumulation of this compound and versiconal hemiacetal acetate. researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgnih.govnih.gov This effect has been instrumental in elucidating the metabolic grid and the roles of specific enzymes in the aflatoxin biosynthetic pathway. ebi.ac.uknih.gov

Interactive Data Table: Fungal Producers of this compound and Effects of Dichlorvos

FungusPrimary Metabolite(s)Effect of Dichlorvos on this compoundReferences
Aspergillus parasiticus Aflatoxins, Versicolorin AAccumulation ebi.ac.ukresearchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgnih.gov
Aspergillus flavus AflatoxinsAccumulation semanticscholar.orgnih.gov
Aspergillus oryzae Kojic acid (typically), Aflatoxin intermediates (some strains)Accumulation (in strains with pathway) researchgate.netmicrobiologyresearch.org
Aspergillus nidulans SterigmatocystinAccumulation (implied by pathway homology) nih.gov
Bipolaris sorokiniana Sterigmatocystin, AverufinNot extensively studied rsc.orgresearchgate.net

Table of Compounds

Advanced Methodologies for Versiconol Acetate Research

Isolation and Purification Techniques

The initial steps in versiconol (B1264608) acetate (B1210297) research involve its separation from complex mixtures, often from fungal cultures. Liquid chromatography and thin-layer chromatography are the primary methods employed for this purpose.

Liquid Chromatography Approaches (HPLC, Low-pressure liquid chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of versiconol acetate. ebi.ac.ukebi.ac.ukresearchgate.net Reversed-phase HPLC is commonly used to separate and quantify the compound. ebi.ac.uk For instance, an isocratic HPLC solvent system comprising methanol, acetonitrile, and 0.053 N glacial acetic acid in water (42.5:42.5:15) has been successfully used to separate this compound from related compounds like versicolorin (B1264617) A. researchgate.net In this system, the retention time for this compound was recorded at 2.31 minutes. researchgate.net Another system, using acetonitrile/0.053 N glacial acetic acid in water (55:45), was developed to separate it from versicolorin C, with this compound showing a retention time of 3.72 minutes. researchgate.net

Low-pressure liquid chromatography (LPLC) also plays a significant role, particularly in the initial purification stages. ebi.ac.ukresearchgate.net This technique, often utilizing a silica (B1680970) gel column, is effective for purifying both this compound and versicolorin A from biosynthetic intermediates. researchgate.net The purification process often involves a series of chromatographic steps, including fractionation with ammonium (B1175870) sulfate (B86663) followed by phenyl-Sepharose, DEAE-Sepharose, Sephacryl S-300, hydroxylapatite, and Matrex gel Green A chromatography to achieve apparent homogeneity. ebi.ac.uknih.gov

The table below summarizes HPLC systems used for this compound analysis:

Solvent SystemRatio (v/v/v)CompoundRetention Time (min)
Methanol/Acetonitrile/0.053 N Glacial Acetic Acid in Water42.5:42.5:15This compound2.31
Acetonitrile/0.053 N Glacial Acetic Acid in Water55:45This compound3.72
Acetonitrile-Tetrahydrofuran-Water25:20:55This compound9.0
Acetonitrile-Tetrahydrofuran-Water18:17:65This compound-

Thin-Layer Chromatography for Preparative Separations

Preparative Thin-Layer Chromatography (TLC) on silica gel is another valuable method for purifying this compound. journals.co.zanih.gov This technique is often used as a final purification step after initial separation by column chromatography. acs.org For instance, a solvent system of benzene-ethyl acetate-isopropanol-water (25:10:2:1, v/v/v) has been used, yielding an Rf value of 0.55 for the purified compound. acs.org In another application, preparative layer chromatography on silica gel with chloroform (B151607) as the eluent was used to purify a methylated derivative of a related compound. journals.co.za TLC is also used to confirm the purity of this compound isolated through other methods. researchgate.netacs.org

Spectroscopic and Spectrometric Structural Elucidation Methodologies

Once purified, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Deuterium Isotope Shifts, Heteronuclear Selective Population Inversion)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound. nih.govacs.orgbhu.ac.inslideshare.net

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons. dntb.gov.uaresearchgate.netlibretexts.orgemerypharma.com These experiments provide unambiguous assignments of the complex NMR signals. researchgate.net

Heteronuclear Selective Population Inversion (SPI): This advanced NMR technique has been applied to elucidate the structure of related metabolites. journals.co.zaresearchgate.net SPI experiments help to determine long-range carbon-proton connectivity patterns, which are vital for confirming complex molecular structures. researchgate.netunivr.it

The structural elucidation of this compound and its derivatives often involves comparing their NMR data with those of related, well-characterized compounds. For example, the ¹H and ¹³C NMR data for a synthesized analogue of this compound were found to be in good agreement with the natural product.

Mass Spectrometry Techniques (MS, MS/MS, CIMS, Orbitrap Fusion MS, MALDI, ESI-MSn)

Mass spectrometry (MS) and its tandem variations (MS/MS) are critical for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.govtdl.org

Chemical Ionization Mass Spectrometry (CIMS): CIMS has been used in the analysis of acetylated derivatives of related compounds to confirm their structures. nih.gov

Orbitrap Fusion MS: High-resolution mass spectrometry (HRMS) using instruments like the Orbitrap Fusion is employed for the simultaneous quantification of various metabolites in the aflatoxin biosynthesis pathway, including this compound. acs.orgthermofisher.comlcms.czcreative-proteomics.com This technique allows for the construction of a fragmentation ion library to facilitate the identification of these metabolites. acs.org

Electrospray Ionization (ESI-MSn): ESI in combination with multi-stage mass spectrometry (MSn) is another powerful tool for structural analysis. researchgate.net

The identity of purified this compound is often confirmed by mass spectral analysis, which provides the molecular weight of the compound. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. nih.gov The IR spectrum reveals characteristic absorption bands corresponding to groups such as hydroxyl (-OH), carbonyl (C=O), and acetate ester (C-O-C=O), which helps to corroborate the structure determined by NMR and MS. nih.gov

Biochemical and Enzymatic Assay Systems

The study of this compound at the biochemical level has been instrumental in elucidating its role in the aflatoxin pathway. Researchers have developed various assay systems to characterize the enzymes and reactions involved in its metabolism.

Isotope Tracer Studies for Biosynthetic Pathway Delineation (e.g., ¹³C n.m.r. spectroscopy with labeled acetate)

Isotope tracer studies have been indispensable in tracing the biosynthetic origins of complex molecules like this compound. By feeding the producing organism with precursors labeled with stable isotopes, such as ¹³C-labeled acetate, researchers can track the incorporation of these labels into the final molecule. Subsequent analysis using techniques like ¹³C Nuclear Magnetic Resonance (n.m.r.) spectroscopy reveals the labeling pattern, providing definitive evidence for the biosynthetic pathway. researchgate.netrsc.orgdntb.gov.uanih.gov

Studies using [1-¹³C]- and [1,2-¹³C]-acetate have confirmed that this compound, along with related metabolites, originates from a single C20 polyketide precursor. researchgate.net The distribution of the ¹³C label and the arrangement of intact acetate units observed in the n.m.r. spectra are consistent with this polyketide origin. researchgate.net These findings have been crucial in establishing the biogenetic relationship between versiconal (B1263273) hemiacetal acetate and versicolorin A, and in confirming that the bisfuran ring structure, a key feature of aflatoxins, is derived from the hemiacetal structure of versiconal hemiacetal acetate. ebi.ac.uknih.gov

Table 2: Key Findings from Isotope Tracer Studies of this compound

Labeled PrecursorAnalytical TechniqueKey Finding
[1-¹³C]-acetate¹³C n.m.r. spectroscopyConfirmed polyketide origin of this compound. researchgate.net
[1,2-¹³C]-acetate¹³C n.m.r. spectroscopyElucidated the arrangement of intact acetate units in the molecule. researchgate.netrsc.org
[¹⁴C]-labeled precursorsRadiotracer studiesConfirmed the conversion of versiconal hemiacetal acetate to versicolorin A. ebi.ac.uk

Mutant Strain Analysis and Directed Feeding Experiments

The use of mutant strains of Aspergillus parasiticus that are blocked at specific steps in the aflatoxin biosynthetic pathway has been a powerful tool for studying this compound. annualreviews.orgmdpi.com These mutants often accumulate specific intermediates, providing a source of these compounds for further study and confirming their position in the pathway. ebi.ac.ukresearchgate.net

For instance, certain mutants accumulate versicolorin A, and feeding these mutants with ¹⁴C-labeled versiconal hemiacetal acetate has demonstrated its conversion to versicolorin A. ebi.ac.uk Similarly, non-aflatoxigenic mutants have been used in feeding experiments where the addition of this compound, among other precursors, resulted in the production of aflatoxins. researchgate.net These experiments provide direct evidence for the role of this compound as an intermediate in aflatoxin biosynthesis.

Directed feeding experiments are often coupled with the use of inhibitors. Dichlorvos (B1670471), an organophosphate insecticide, has been shown to inhibit certain enzymatic steps, leading to the accumulation of specific intermediates like this compound and versiconal hemiacetal acetate. ebi.ac.ukresearchgate.net This approach has been instrumental in identifying the metabolic grid involving these compounds. researchgate.net

Quantitative Analysis of Metabolite Production (e.g., HPLC-DAD, Spectrophotometric and Fluorometric Measurements)

Accurate and sensitive quantification of this compound and other metabolites is essential for studying the kinetics of the biosynthetic pathway and the effects of various genetic or environmental manipulations. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for the separation and quantification of these compounds. nih.govnih.gov This method allows for the simultaneous monitoring of multiple metabolites in a single run.

Spectrophotometric and fluorometric methods have also been employed, particularly for the detection of aflatoxins and their precursors. nih.govpan.olsztyn.pl Synchronous fluorescence spectrophotometry, for example, is a highly sensitive method capable of measuring femtomole quantities of aflatoxins and their metabolites. nih.gov These analytical techniques are crucial for validating the results of enzymatic assays and feeding experiments, providing a quantitative measure of metabolite production and conversion.

Molecular Biology and Genetic Engineering Approaches

The advent of molecular biology and genetic engineering has revolutionized the study of aflatoxin biosynthesis, providing powerful tools to manipulate the pathway at the genetic level.

Gene Deletion and Directed Mutagenesis for Pathway Disruption

Gene deletion and directed mutagenesis are precise techniques used to disrupt the function of specific genes in the aflatoxin biosynthetic cluster. annualreviews.orgmdpi.com By knocking out a gene suspected to be involved in a particular enzymatic step, researchers can observe the effect on the metabolite profile of the fungus.

For example, deletion of the estA gene in Aspergillus parasiticus, which encodes an esterase, resulted in mutants that accumulated versiconal hemiacetal acetate and versicolorin A. nih.govasm.org In vitro enzyme assays with cell extracts from these mutants showed a significant decrease in the esterase activity that converts versiconal hemiacetal acetate to versiconal, confirming the function of the estA gene product. nih.govasm.org

Similarly, site-directed mutagenesis has been used to identify critical amino acid residues within enzymes. nih.govcapes.gov.br By changing specific amino acids in the OrdA enzyme, a cytochrome P-450 monooxygenase, researchers were able to abolish its catalytic activity, demonstrating the importance of these residues for its function in the later stages of the aflatoxin pathway. nih.govasm.orgnih.gov These genetic manipulations provide definitive evidence for gene function and their role in the biosynthesis of this compound and other aflatoxin precursors.

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis provides a powerful lens for examining the intricate regulatory networks governing the biosynthesis of secondary metabolites, including the aflatoxin pathway intermediate, this compound. By profiling the entire set of RNA transcripts in a fungal cell under specific conditions, researchers can identify which genes are activated or suppressed, offering insights into the molecular mechanisms controlling the production of specific compounds. This methodology is particularly valuable for understanding how environmental cues or chemical treatments influence the expression of genes within the aflatoxin biosynthetic cluster, where the enzymes responsible for the synthesis and conversion of this compound are encoded.

Detailed research findings from transcriptomic studies have elucidated the expression patterns of genes directly and indirectly involved in this compound metabolism. A notable example is the investigation into the effects of natural compounds on Aspergillus flavus. One such study utilized RNA-sequencing (RNA-seq) to analyze the transcriptome of A. flavus after treatment with eugenol (B1671780), a known inhibitor of aflatoxin production. frontiersin.orgnih.govnih.gov The results revealed a significant downregulation of numerous genes within the aflatoxin biosynthetic cluster. frontiersin.orgnih.gov

Further transcriptomic research has explored the influence of other factors, such as temperature and water activity, on the expression of the aflatoxin gene cluster. nih.govnih.gov These studies have shown that environmental stress can lead to complex changes in gene expression, affecting the entire pathway. For instance, microarray analyses have demonstrated that suboptimal temperature and water activity combinations can induce the expression of the entire aflatoxin gene cluster, including the regulatory genes aflR and aflS. nih.gov The ratio of aflR to aflJ expression has been correlated with the rate of aflatoxin biosynthesis, highlighting the importance of transcriptional balance in determining the final metabolic output. nih.gov

In a different experimental context, transcriptome analysis of Pleurotus ostreatus treated with salicylic (B10762653) acid showed an increased expression of genes encoding versiconal hemiacetal acetate reductases. researchgate.net These enzymes are also capable of converting this compound to versiconol, indicating that different external stimuli can modulate the expression of genes relevant to this compound conversion, even in different fungal species. researchgate.net

The data derived from these transcriptome analyses are crucial for building a comprehensive model of how the biosynthesis of this compound and other aflatoxin intermediates is regulated at the molecular level.

Research Findings from Transcriptome Analysis

The following table summarizes the findings from a representative RNA-seq study on the effect of eugenol on the expression of genes in the aflatoxin biosynthesis pathway in Aspergillus flavus.

Interactive Data Table: Effect of Eugenol on Aflatoxin Biosynthesis Gene Expression in Aspergillus flavus

Gene Encoded Enzyme/Function Fold Change in Expression (Eugenol-Treated vs. Control) Reference
aflJ (estA) Esterase (converts this compound to versiconol) Downregulated frontiersin.orgnih.gov
aflM (ver-1) Ketoreductase Downregulated frontiersin.orgnih.gov
aflI (avfA) Oxidase Downregulated frontiersin.orgnih.gov
aflG (avnA) P450 monooxygenase Downregulated frontiersin.orgnih.gov
aflD (nor-1) Ketoreductase Downregulated frontiersin.orgnih.gov
aflR Pathway-specific regulatory protein No significant change nih.gov

Synthetic Chemistry and Derivative Research of Versiconol Acetate

Total Synthesis Strategies for Versiconol (B1264608) Acetate (B1210297) and its Analogues

The complex structure of versiconol acetate has made its total synthesis a challenging endeavor. Research has often focused on creating synthetic analogues to model its behavior and to confirm structural hypotheses. One notable strategy involves a multi-step synthesis of a key analogue of this compound, the diol (13), which shares the core structural features of the natural product. researchgate.netrsc.org

Table 1: Key Compounds in the Synthesis of a this compound Analogue

Compound Number Name/Description Role in Synthesis
(8) Protected trio1 Starting material
(9) Protected diol monoacetate Intermediate precursor to the final analogue
(13) This compound analogue Target synthetic model compound
(15) Diacetate derivative Side product from alternative synthetic route
(18) Diether intermediate Precursor for Claisen rearrangement

| (19) | Phenol product | Product of Claisen rearrangement |

Preparation and Characterization of Model Compounds for Biosynthetic Pathway Probing

This compound is a component of a complex metabolic grid in the aflatoxin biosynthetic pathway. researchgate.netmdpi.com Understanding this pathway relies on the use of model compounds and cell-free enzymatic systems. Researchers utilize precursors like versiconal (B1263273) hemiacetal acetate (VHA) to probe the enzymatic reactions that lead to this compound (VOAc). researchgate.netnih.govebi.ac.uk

In cell-free experiments using the cytosol fraction from Aspergillus parasiticus, VHA is converted into several products, including VOAc. researchgate.netnih.gov This transformation is catalyzed by specific enzymes known as VHA reductases. ebi.ac.ukresearchgate.net Two distinct VHA reductase activities (I and II) have been purified and characterized from an A. parasiticus mutant strain. ebi.ac.ukresearchgate.net These enzymes were isolated through a multi-step chromatography process and were found to catalyze the NADPH-dependent reduction of VHA to VOAc. ebi.ac.ukresearchgate.net Characterization revealed that while they are distinct proteins with different pI values, they have similar molecular masses and stereospecificities, producing both (2'S)- and (2'R)-VOAc enantiomers from a racemic VHA substrate. researchgate.net

Table 2: Characterization of VHA Reductases from A. parasiticus

Property VHA Reductase I VHA Reductase II Reference
Apparent Molecular Mass ~390 kDa ~390 kDa researchgate.net
Denaturing Molecular Mass 39 kDa 40 kDa researchgate.net
pI Value 6.6 6.0 researchgate.net
Optimal pH 8.0 9.0 researchgate.net
Kₘ for VHA 35.4 µM 25.4 µM researchgate.net
Cofactor Requirement NADPH / NADH NADPH / NADH researchgate.netebi.ac.uk

| Product | this compound (VOAc) | this compound (VOAc) | ebi.ac.ukresearchgate.net |

Development of Derivatives for Enzyme Inhibition Studies

To elucidate the specific roles of enzymes in the metabolic grid, researchers have employed chemical inhibitors and genetic modification to develop systems for studying enzyme function. The insecticide dichlorvos (B1670471) is a key tool in this research, acting as an inhibitor of the esterase responsible for the conversion of this compound (VOAc) to versiconol (VOH). researchgate.netnih.gov

When dichlorvos is added to cultures of A. parasiticus or to cell-free systems, the hydrolysis of the acetate group on VOAc is blocked. researchgate.netnih.gov This results in the accumulation of VOAc and VHA, while the production of downstream metabolites like VOH and aflatoxins decreases significantly. researchgate.net This chemically induced accumulation allows for the isolation and study of VOAc as the direct substrate of the inhibited esterase.

Furthermore, genetic studies have identified the specific gene, estA, that encodes this esterase. mdpi.comnih.govresearchgate.net Deletion of the estA gene in A. parasiticus results in mutants that primarily accumulate VHA and VOAc, mirroring the effect of the chemical inhibitor dichlorvos. nih.govresearchgate.net These genetically modified strains serve as powerful tools, confirming that the estA-encoded esterase is the enzyme that catalyzes the conversion of both VHA to versiconal (VHOH) and VOAc to VOH. nih.govresearchgate.net The use of both chemical inhibitors and gene deletion provides a robust method for probing enzyme function and confirming the position of this compound within its metabolic pathway.

Table 3: Compounds in the Aflatoxin Metabolic Grid and the Effect of Esterase Inhibition

Compound Name Abbreviation Role/Position in Pathway Effect of Dichlorvos / estA Deletion Reference
Versiconal Hemiacetal Acetate VHA Precursor Accumulates researchgate.netnih.govresearchgate.net
This compound VOAc Intermediate / Substrate Accumulates researchgate.netnih.govresearchgate.net
Versiconol VOH Product of VOAc hydrolysis Production decreases researchgate.net

Metabolic Engineering and Biotechnological Applications in Versiconol Acetate Pathways

Strategies for Modulating Versiconol (B1264608) Acetate (B1210297) Production through Genetic Manipulation

The production of versiconol acetate and other intermediates in the aflatoxin pathway is tightly controlled by a cluster of genes. oup.commdpi.comfrontiersin.org Genetic manipulation of these genes offers precise strategies for modulating metabolite levels. Key approaches include the targeted knockout of specific genes and the overexpression of regulatory factors.

Gene knockout or disruption is a fundamental technique used to determine gene function. plantsciencejournal.comasm.org In the context of the this compound metabolic grid, the estA gene (also known as aflJ) is of particular interest. This gene encodes an esterase responsible for the conversion of versiconal (B1263273) hemiacetal acetate (VHA) to versiconal (VHOH) and this compound (VOAc) to versiconol (VOH). mdpi.comnih.govresearchgate.net Studies involving the deletion of the estA gene in Aspergillus parasiticus have shown that the mutant strain accumulates VHA and versicolorin (B1264617) A, with smaller quantities of this compound also being detected. mdpi.com This demonstrates that disabling a single enzymatic step can cause a build-up of its substrate and other related intermediates.

Pathway-specific regulatory genes are prime targets for engineering the entire biosynthetic pathway. The aflatoxin gene cluster contains a key positive regulatory gene, aflR, and a co-regulating gene, aflS (which is the same gene as aflJ). oup.commdpi.comnih.gov Overexpression of aflR in Aspergillus flavus has been shown to upregulate the expression of other pathway genes, leading to a significant (up to 50-fold) increase in the production of aflatoxin and its precursors. nih.govnih.gov Conversely, deleting aflR can shut down the production of pathway intermediates. nih.gov

Beyond pathway-specific genes, global regulators that control broad domains of secondary metabolism can also be manipulated. In Aspergillus species, proteins such as LaeA and VeA (a member of the Velvet complex) govern the expression of multiple secondary metabolite gene clusters in response to environmental cues like light. plos.orgoup.commdpi.comnih.gov Deletion of the laeA gene, for example, can result in the silencing of the aflatoxin cluster, thereby inhibiting the production of all its intermediates, including this compound. nih.gov

These genetic strategies are summarized in the table below, highlighting how specific gene manipulations can alter the metabolic profile of the fungus.

Gene Target Genetic Manipulation Organism Observed Effect on Metabolite Profile Reference(s)
estA (aflJ)Gene DeletionAspergillus parasiticusAccumulation of versiconal hemiacetal acetate (VHA) and versicolorin A; some this compound (VOAc) also accumulates. mdpi.com
aflRGene OverexpressionAspergillus flavusSignificant increase in aflatoxin and precursor production. nih.govnih.gov
aflRGene DeletionAspergillus parasiticusNegative effect on pathway gene expression and production of O-methylsterigmatocystin. nih.gov
laeAGene DeletionAspergillus nidulansInhibition of sterigmatocystin (B1681140) (an aflatoxin precursor) production. nih.gov

Redirection of Metabolic Flux towards Desired Fungal Metabolites

Metabolic flux analysis is the study of the flow of metabolites through the complex, interconnected pathways within a cell. A primary goal of metabolic engineering is to redirect this flux away from undesirable products, such as mycotoxins, and towards the synthesis of valuable secondary metabolites. escholarship.org The principles involve blocking competing pathways or enhancing the supply of precursors for the desired product. frontiersin.orgasm.org

Blocking the aflatoxin biosynthetic pathway provides a clear example of metabolic flux redirection. When a key gene in the pathway is knocked out, the carbon flux that would have been used for aflatoxin synthesis can be rerouted. Research in Aspergillus flavus has shown that blocking aflatoxin synthesis by deleting the developmental regulator AfStuA promotes the upregulation of biosynthetic pathways for other secondary metabolites. frontiersin.org This suggests that the cell reallocates its resources, including the primary precursor acetyl-CoA, to other active metabolic pathways.

Several strategies can be employed to achieve this redirection:

Blocking Competing Pathways: As seen with aflatoxin, deleting genes in a dominant metabolic pathway can increase the pool of common precursors available for other pathways. For instance, deleting genes responsible for acetate formation in E. coli has been shown to be an effective way to reduce this byproduct and channel carbon elsewhere. frontiersin.orgnih.gov This principle is applicable to fungi for minimizing mycotoxin production while potentially increasing yields of other desirable compounds.

Increasing Precursor Supply: Another approach is to boost the production of key precursors. In Aspergillus nidulans, researchers have attempted to increase the pool of acetyl-CoA for polyketide synthesis by overexpressing the gene for phosphoketolase (xpkA). asm.org Since this compound is a polyketide-derived metabolite, enhancing the supply of acetyl-CoA could theoretically increase the total flux through the pathway, assuming no other steps are rate-limiting.

The table below outlines conceptual strategies for redirecting metabolic flux in the context of fungal secondary metabolism.

Strategy Method Objective Example/Concept Reference(s)
Block Competing PathwayGene knockout of a key enzyme or regulator in an undesired pathway.Divert common precursors to a desired pathway.Deleting a regulator for aflatoxin synthesis in A. flavus upregulates other secondary metabolite pathways. frontiersin.org
Increase Precursor PoolOverexpression of genes in central carbon metabolism.Enhance the supply of building blocks for the desired metabolite.Overexpressing phosphoketolase (xpkA) in A. nidulans to increase acetyl-CoA for polyketide synthesis. asm.org
Heterologous ExpressionIntroducing a biosynthetic gene cluster into a new host organism.Produce a desired compound in a host that is easier to grow or manipulate.Expressing the 6-methylsalicylic acid synthase gene from Penicillium in A. nidulans. asm.org

Applications in Understanding and Controlling Fungal Secondary Metabolite Pathways

The genetic manipulation techniques used to study this compound and its pathway have broad applications in both fundamental science and biotechnology. oup.complantsciencejournal.comasm.org These tools are essential for deciphering the complex regulatory networks that govern fungal metabolism and for harnessing this machinery for practical purposes. biofueljournal.com

One of the primary applications is in the elucidation of biosynthetic pathways. The function of many genes within secondary metabolite clusters was unknown until confirmed through gene knockout and complementation studies. plantsciencejournal.comasm.org By deleting a specific gene and observing which intermediate accumulates (e.g., this compound), researchers can deduce the specific enzymatic reaction catalyzed by the protein it encodes. mdpi.com This approach has been instrumental in mapping the entire multi-step pathway for aflatoxin biosynthesis. oup.comresearchgate.net

Understanding these pathways is critical for developing effective strategies to control mycotoxin contamination in agriculture and food products. nih.govoup.com By identifying the key regulatory genes (aflR, laeA, veA) and environmental signals that switch on toxin production, it becomes possible to design inhibitors or biocontrol agents that target these control points. plos.orgoup.commdpi.com For example, compounds that down-regulate aflR expression have been shown to inhibit aflatoxin production. nih.gov

Furthermore, the knowledge gained from studying these pathways can be leveraged to produce valuable compounds. Fungi produce a vast array of secondary metabolites with potential pharmaceutical applications, including antibiotics and cholesterol-lowering agents. nih.govnih.gov Many of the gene clusters responsible for these compounds are "silent" under standard laboratory conditions. belspo.be Metabolic engineering, particularly the manipulation of global regulators like LaeA, can be used to activate these silent clusters, leading to the discovery of novel bioactive molecules. mdpi.comnih.gov The same principles used to overproduce aflatoxin intermediates can be applied to increase the yield of beneficial fungal products like penicillin or lovastatin. mdpi.comresearchgate.net

Future Research Directions in Versiconol Acetate Studies

Elucidation of Novel Enzymatic Steps and Undiscovered Intermediates

The conversion of upstream precursors to versiconol (B1264608) acetate (B1210297) is not a simple linear process but involves a complex metabolic grid with multiple branch points. asm.orgresearchgate.net Research has revealed a network of reactions involving versiconal (B1263273) hemiacetal acetate (VHA), versiconol (VOH), versiconal (VHOH), and versicolorone (B1219424) (VONE) alongside versiconol acetate. nih.govresearchgate.netcapes.gov.br This grid is catalyzed by the interplay of dehydrogenases and esterases. researchgate.net

A key area for future research is the complete mapping of this metabolic grid. While major components have been identified, the existence of other, potentially transient or minor, intermediates cannot be ruled out. Cell-free experiments have been crucial in identifying known intermediates like VONE and versicolorol (VOROL). nih.gov Similar experimental setups, perhaps using more sensitive detection methods, could uncover previously unknown compounds that play a role in the pathway. For instance, a novel hydrogenation-dehydrogenation reaction between VONE and VOROL has been discovered, and further investigation is needed to understand its significance and regulation. nih.govebi.ac.uk The discovery that VONE and VOROL have ring-opened structures highlights how much is still to be learned about the chemical transformations in this pathway. nih.gov

Future studies should aim to:

Identify all intermediates, including highly reactive or low-abundance ones, in the metabolic grid surrounding this compound.

Characterize the specific enzymatic reactions that lead to the formation and consumption of each intermediate.

Determine the flux and directionality of the metabolic flow through different branches of the grid under various physiological conditions.

Comprehensive Structural and Functional Characterization of Biosynthetic Enzymes

Several enzymes involved in the metabolism of this compound and its close relatives have been identified, but a comprehensive understanding of their structure and function is still lacking. The conversion of VHA to this compound is catalyzed by VHA reductase. capes.gov.bruniprot.org This same enzyme also catalyzes the conversion of hydroxyversicolorone (B1196034) (HVN) to VONE. nih.govuniprot.org Additionally, an esterase, encoded by the estA gene, is responsible for converting this compound to versiconol (VOH) and VHA to versiconal (VHOH). asm.orgebi.ac.uk Another key enzyme is a monooxygenase encoded by moxY, which catalyzes the Baeyer-Villiger reaction that can form this compound from VONE. ebi.ac.uk

While the general roles of these enzymes are known, future research should focus on:

Detailed Kinetic Analysis: Determining the substrate specificity, reaction kinetics (K_m, k_cat), and potential inhibition of these enzymes. For example, the VHA reductase appears to recognize the hemiacetal structure in both HVN and VHA, but its efficiency with different substrates needs to be quantified. nih.gov

Three-Dimensional Structure: Solving the crystal structures of these enzymes (e.g., VHA reductase, EstA esterase, MoxY monooxygenase) would provide invaluable insights into their catalytic mechanisms and substrate binding sites.

Enzyme Regulation: Investigating how the activity of these enzymes is regulated at the post-translational level. The enzymes involved in this pathway, such as the VHA reductase, are known to be NADPH-dependent. nih.govuniprot.org

EnzymeGeneFunction in this compound MetabolismResearch Focus
VHA Reductase vrdACatalyzes the conversion of VHA to this compound. capes.gov.bruniprot.orgKinetics, 3D Structure, Regulation
Esterase estA (aflJ)Catalyzes the conversion of this compound to versiconol. uniprot.orgasm.orgMechanism, Substrate Specificity, Structure
Monooxygenase moxYCatalyzes the Baeyer-Villiger reaction of VONE to form this compound. ebi.ac.ukCatalytic Mechanism, Structure-Function Relationship
Monooxygenase cypXEncodes AVR monooxygenase, converting averufin (B1665840) (AVR) to HVN, an upstream precursor. ebi.ac.ukRole in precursor supply for the metabolic grid.

Application of Advanced Systems Biology and Omics Technologies

To date, the discovery of genes and enzymes in the aflatoxin pathway has relied heavily on traditional molecular biology techniques, such as creating mutant strains and performing cell-free enzyme assays. nih.govontosight.ai While effective, these approaches can be complemented by modern systems biology and "omics" technologies to provide a more holistic understanding of this compound biosynthesis.

Future research should leverage:

Transcriptomics (RNA-Seq): To analyze the expression profiles of all genes in the aflatoxin cluster, including those involved with this compound, under different environmental conditions or at different growth stages. nih.gov This can reveal co-regulated genes and provide clues about the function of uncharacterized genes.

Proteomics: To quantify the abundance of the biosynthetic enzymes themselves. This can help determine if the pathway is regulated at the transcriptional or translational level and identify post-translational modifications that may affect enzyme activity.

Metabolomics: To perform untargeted profiling of all small molecules in the cell. This is a powerful tool for discovering novel and unexpected intermediates in the biosynthetic pathway, providing a comprehensive snapshot of the metabolic grid in vivo.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. Combining genomic, transcriptomic, proteomic, and metabolomic data will allow for the construction of detailed computational models of the biosynthetic pathway, enabling predictions of metabolic flux and identification of key regulatory control points.

Discovery of New Fungal Producers and Environmental Triggers Affecting its Biosynthesis

Most of the research on this compound biosynthesis has been conducted in Aspergillus parasiticus. uniprot.orgasm.orgnih.govnih.gov However, the aflatoxin biosynthetic cluster is found in several other Aspergillus species. It is plausible that the specifics of the metabolic grid, including the production and accumulation of this compound, may vary between different species and even strains.

Key research avenues include:

Screening for New Producers: Exploring a wider range of fungal isolates, particularly from diverse and unique environments, to identify new producers of this compound or related intermediates. This could reveal novel variations of the biosynthetic pathway.

Comparative Genomics: Comparing the aflatoxin gene clusters from different producer fungi to identify differences in gene content or sequence that might explain variations in their metabolite profiles.

Investigating Environmental Triggers: Aflatoxin production is known to be influenced by various environmental factors like nutrition, pH, and temperature. mdpi.com Research is needed to understand how these factors specifically affect the flux through the metabolic grid surrounding this compound. For example, do certain conditions favor the pathway branch leading to this compound over other branches? This could be investigated by analyzing the accumulation of different intermediates under various culture conditions.

Development of Innovative Analytical Platforms for Pathway Monitoring and Discovery

The study of biosynthetic pathways like that of this compound is highly dependent on the analytical tools available to detect and quantify the intermediates. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been instrumental. researchgate.netebi.ac.uk However, there is a need for more advanced analytical platforms.

Future efforts should be directed towards:

High-Sensitivity and High-Throughput Methods: Developing and applying advanced mass spectrometry techniques, such as LC-MS/MS, for the sensitive and specific quantification of this compound and other grid intermediates from complex fungal extracts.

Real-Time Monitoring: Creating analytical systems, possibly based on biosensors or mass spectrometry imaging, that can monitor the formation and conversion of these intermediates in real-time and in situ within the fungal mycelia. This would provide unprecedented insight into the spatial and temporal dynamics of the pathway.

Isotope Tracer Analysis: Expanding the use of isotope labeling studies to precisely map the flow of atoms through the metabolic grid. nih.gov Combining this with advanced analytical detection can definitively establish precursor-product relationships and quantify metabolic flux through competing branches of the pathway.

Q & A

Q. What is the role of Versiconol acetate (VOAc) in the aflatoxin biosynthesis pathway, and which enzymatic steps regulate its formation?

VOAc is a critical intermediate in aflatoxin biosynthesis, functioning in the metabolic grid that connects versiconal hemiacetal acetate (VHA) to versiconol (VOH). Key enzymes include:

  • MoxY : Catalyzes the conversion of versicolorone (VN) to VHA .
  • EstA-encoded esterase : Hydrolyzes VOAc to VOH and VHA to versiconal, ensuring pathway progression .
    Methodological Insight : To validate enzyme activity, use Aspergillus parasiticus knockout strains or recombinant protein assays paired with HPLC to track substrate depletion/product formation .

Q. How can researchers detect and quantify VOAc in fungal cultures or contaminated samples?

Standard methods involve:

  • Solid-Phase Extraction (SPE) : Pre-concentrate VOAc from complex matrices like maize or fungal mycelia .
  • Gas Chromatography (GC) or LC-MS : Coupled with flame photometric detection or high-resolution mass spectrometry for specificity .
    Validation Tip : Cross-reference results with stable isotope-labeled internal standards to account for matrix effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the proposed metabolic grid involving VOAc, VHA, and VOH?

Conflicting models arise from in vitro vs. in vivo enzyme kinetics. For example:

  • In vitro assays suggest VHA conversion to VOAc is rate-limited by MoxY , while in vivo studies indicate VOAc and VOH exist in equilibrium via reversible esterase activity .
    Resolution Approach :
    • Compare enzyme kinetics under physiological conditions (e.g., pH, cofactors) using A. parasiticus cell lysates .
    • Apply metabolic flux analysis with ¹³C-labeled precursors to trace pathway dynamics .

Q. How do dichlorvos or other organophosphates influence VOAc accumulation, and what mechanistic insights does this provide?

Dichlorvos (DDVP) inhibits esterases, including EstA, leading to VOAc accumulation by blocking its hydrolysis to VOH . Experimental Design :

  • Treat A. parasiticus cultures with DDVP and monitor VOAc/VOH ratios via LC-MS .
  • Use RNA-seq to assess compensatory upregulation of other pathway genes (e.g., cypX, avfA) .

Q. What are the challenges in replicating VOAc biosynthesis in in vitro systems, and how can they be mitigated?

Key challenges include:

  • Enzyme instability : MoxY and EstA require membrane-associated cofactors (e.g., NADPH) for activity .
  • Substrate channeling : Intermediates like VHA may diffuse away in cell-free systems.
    Optimization Strategies :
    • Use liposome-encapsulated enzyme complexes to mimic native membrane environments .
    • Co-express cytochrome P450 reductases (e.g., AvnA) to maintain redox balance .

Q. How do genetic polymorphisms in estA or moxY affect VOAc production across Aspergillus species?

Polymorphisms in estA (e.g., splice variants) alter substrate specificity, leading to strain-specific differences in VOAc/VOH ratios . Analytical Workflow :

  • Sequence estA and moxY alleles from aflatoxigenic vs. non-aflatoxigenic strains.
  • Corrogate allelic variation with VOAc metabolic profiles using multivariate statistics .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in VOAc quantification between spectroscopic and chromatographic methods?

Spectroscopic methods (e.g., UV-Vis) may overestimate VOAc due to interference from structurally similar polyketides. Best Practices :

  • Validate with tandem MS/MS for fragmentation patterns unique to VOAc .
  • Apply principal component analysis (PCA) to distinguish VOAc signals from co-eluting metabolites .

Q. What statistical frameworks are suitable for modeling the bidirectional conversion between VOAc and VOH?

Use Michaelis-Menten kinetics with reversible inhibition terms to account for EstA’s dual activity . For dynamic systems, employ ordinary differential equations (ODEs) incorporating:

  • Enzyme concentrations (e.g., EstA, MoxY).
  • Substrate/product inhibition constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.